3-Acetylpyrazine 1-oxide 3-Acetylpyrazine 1-oxide
Brand Name: Vulcanchem
CAS No.: 120992-58-7
VCID: VC0039620
InChI: InChI=1S/C6H6N2O2/c1-5(9)6-4-8(10)3-2-7-6/h2-4H,1H3
SMILES: CC(=O)C1=NC=C[N+](=C1)[O-]
Molecular Formula: C6H6N2O2
Molecular Weight: 138.126

3-Acetylpyrazine 1-oxide

CAS No.: 120992-58-7

Cat. No.: VC0039620

Molecular Formula: C6H6N2O2

Molecular Weight: 138.126

* For research use only. Not for human or veterinary use.

3-Acetylpyrazine 1-oxide - 120992-58-7

Specification

CAS No. 120992-58-7
Molecular Formula C6H6N2O2
Molecular Weight 138.126
IUPAC Name 1-(4-oxidopyrazin-4-ium-2-yl)ethanone
Standard InChI InChI=1S/C6H6N2O2/c1-5(9)6-4-8(10)3-2-7-6/h2-4H,1H3
Standard InChI Key NVXIZGYYYIBIES-UHFFFAOYSA-N
SMILES CC(=O)C1=NC=C[N+](=C1)[O-]

Introduction

Chemical Structure and Properties

Molecular Structure

The molecular structure of 3-Acetylpyrazine 1-oxide consists of a pyrazine ring with an acetyl group (CH₃CO-) attached at position 2 and an N-oxide group (-N⁺-O⁻) at position 4. This arrangement creates a compound with interesting electronic and steric properties that influence its chemical behavior and reactivity .

Structural Representations

Several standardized notations are used to represent this compound in chemical databases and literature:

  • Molecular Formula: C₆H₆N₂O₂

  • SMILES Notation: CC(=O)C1=NC=CN+[O-]

  • InChI: 1S/C6H6N2O2/c1-5(9)6-4-8(10)3-2-7-6/h2-4H,1H3

  • InChIKey: NVXIZGYYYIBIES-UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical properties of 3-Acetylpyrazine 1-oxide determine its behavior in various environmental conditions, its potential reactivity, and its applications. The following table summarizes the key physicochemical properties of this compound:

PropertyValueSource
Molecular Weight138.12 g/mol
Physical StateSolid (presumed based on similar compounds)
Density1.3 ± 0.1 g/cm³ (Calculated)
Boiling Point372.0 ± 22.0°C at 760 mmHg (Calculated)
Flash Point178.8 ± 22.3°C (Calculated)
Refractive Index1.574 (Calculated)

It should be noted that several of these properties are calculated rather than experimentally determined values, which is common for specialized chemicals with limited commercial applications. The high boiling point suggests strong intermolecular forces, likely due to the polar nature of the N-oxide group and the presence of the carbonyl functionality.

Synthesis Methods

General Synthetic Approaches

Applications and Significance

Research Significance

The presence of both acetyl and N-oxide functional groups on the pyrazine ring creates a molecule with distinct electronic properties and reactivity patterns. This makes 3-Acetylpyrazine 1-oxide potentially valuable for studying:

  • Structure-activity relationships in pyrazine derivatives

  • Selective reactions involving N-oxide chemistry

  • The influence of electron-withdrawing groups (acetyl) on heterocyclic aromatic systems

Current Research Status

Research Limitations

  • The compound may be primarily used as a chemical intermediate rather than as a subject of dedicated studies.

  • Research specifically focused on this compound may be limited or emerging.

  • Its applications might be specialized within certain fields of organic chemistry.

Knowledge Gaps

Several aspects of 3-Acetylpyrazine 1-oxide remain underdocumented in the available search results:

  • Experimental determination of physicochemical properties, as many reported values are calculated rather than measured .

  • Specific reaction mechanisms and detailed synthetic protocols optimized for this compound.

  • Biological activity profiles, if any, including potential pharmacological properties.

  • Environmental fate and ecotoxicological considerations.

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